REACTION_CXSMILES
|
ClC1C2C(=CC(OC)=C(OC)C=2)N=C[N:3]=1.[CH3:16][O:17][C:18]1[C:26]([O:27][CH3:28])=[CH:25][C:21]([C:22](O)=[O:23])=[C:20]([N+:29]([O-:31])=[O:30])[CH:19]=1.S(Cl)(Cl)=O.N>>[CH3:16][O:17][C:18]1[C:26]([O:27][CH3:28])=[CH:25][C:21]([C:22]([NH2:3])=[O:23])=[C:20]([N+:29]([O-:31])=[O:30])[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |